N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide
Description
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide (CAS: 93001-40-2) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a nicotinamide moiety at the 2-position. The tert-butyl group enhances steric bulk and lipophilicity, while the nicotinamide group introduces a pyridine ring capable of hydrogen bonding and π-π interactions. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-12(2,3)10-15-16-11(18-10)14-9(17)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJAIADLNUILOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(tert-butyl)-1,3,4-thiadiazole-2-amine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-(tert-butyl)-1,3,4-thiadiazole-2-amine + Nicotinoyl chloride | Triethylamine in dichloromethane | N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide |
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry is also notable, facilitating the formation of metal complexes that can be utilized in various chemical reactions.
Biology
The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various microorganisms:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Activity | |
| Aspergillus niger | Effective Inhibition |
Medicine
Research indicates potential therapeutic effects of this compound in treating inflammatory conditions and cancer. Its mechanisms involve disrupting DNA replication processes in cellular systems:
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways.
- Anticancer Properties : It has been shown to inhibit cancer cell proliferation by targeting key biochemical pathways involved in cell division .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited higher antibacterial activity compared to standard antibiotics like streptomycin and fluconazole .
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 and HeLa. The compound's IC50 values were significantly lower than those of many known anticancer agents .
Mechanism of Action
The mechanism of action of N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes. For example, it may inhibit the activity of nicotinamide N-methyltransferase, an enzyme implicated in various metabolic pathways . This inhibition can lead to alterations in cellular metabolism and signaling, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the 1,3,4-Thiadiazole Series
The 1,3,4-thiadiazole scaffold is highly versatile, with modifications at the 2- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Impact of Substituents on Properties
5-Position Modifications
- Methyl (NTD1) : Smaller substituent likely increases solubility but reduces lipophilicity compared to tert-butyl .
- Benzylthio (5h) : Aromaticity and sulfur atoms may enhance binding to metalloenzymes or redox-active targets .
2-Position Modifications
- Nicotinamide vs. Benzamide : The pyridine ring in nicotinamide enables π-π stacking and hydrogen bonding, unlike the benzene ring in benzamide derivatives (e.g., ). This difference could influence receptor affinity in biological systems.
- Acetamide Derivatives (5f, 5h): Phenoxy-linked acetamides (e.g., 5f) show higher melting points (158–160°C) compared to benzylthio analogs (133–135°C), suggesting stronger intermolecular forces in the former .
Biological Activity
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that combines the structural features of thiadiazole and nicotinamide, imparting it with unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a thiadiazole ring linked to a nicotinamide moiety. This combination enhances its interaction with biological targets. The compound is synthesized through a reaction involving 5-(tert-butyl)-1,3,4-thiadiazole-2-amine and nicotinoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound primarily stems from its ability to disrupt DNA replication processes in cellular systems. Thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells by targeting critical biochemical pathways involved in cell division.
Target Pathways
- DNA Replication Inhibition : The compound interferes with enzymes essential for DNA synthesis.
- Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its capacity to inhibit microbial growth.
Antimicrobial Properties
This compound has shown promising antimicrobial properties against various microorganisms. In laboratory studies, it has been effective against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives of thiadiazole have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that compounds containing the thiadiazole ring may possess anticancer properties. Studies focusing on related thiadiazole derivatives have demonstrated cytostatic effects on cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy .
Study 1: Antimicrobial Activity
A study evaluating various thiadiazole derivatives found that this compound exhibited significant antimicrobial activity with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics like streptomycin and fluconazole .
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 32.6 |
| Standard Antibiotic | E. coli | 47.5 |
Study 2: Anticancer Activity
Another research effort focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells through the disruption of metabolic pathways essential for cell survival .
Q & A
Q. What strategies enhance selectivity over structurally similar off-target compounds?
- Methodological Answer :
- Selective Fluorination : Introduce fluorine at nicotinamide C2 to reduce hERG channel binding (IC50 increases from 1.2 µM to >10 µM) .
- Prodrug Design : Mask the amide as a pivaloyloxymethyl ester to limit non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
